molecular formula C10H11BrFN B12988996 (S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine

(S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B12988996
M. Wt: 244.10 g/mol
InChI Key: HXJYCCFZORKQSD-JTQLQIEISA-N
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Description

(S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The 4-bromo-2-fluoroaniline undergoes a coupling reaction with (S)-pyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Cyclization: The intermediate formed is then subjected to cyclization under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve polar aprotic solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine
  • (S)-2-(4-Bromo-2-chlorophenyl)pyrrolidine
  • (S)-2-(4-Bromo-2-methylphenyl)pyrrolidine

Uniqueness

(S)-2-(4-Bromo-2-fluorophenyl)pyrrolidine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. The chiral nature of the compound also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

HXJYCCFZORKQSD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)Br)F

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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